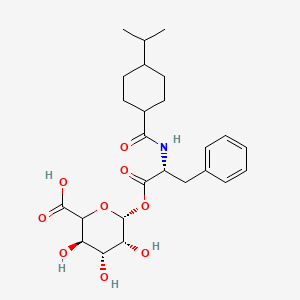

Nateglinide Acyl-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .

Métodos De Preparación

The synthesis of Nateglinide Acyl-beta-D-glucuronide involves the conjugation of Nateglinide with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The industrial production methods for this compound are not extensively documented, but the general approach involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Nateglinide Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the formation of Nateglinide and glucuronic acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Substitution: this compound can participate in substitution reactions, where the glucuronide group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are Nateglinide, glucuronic acid, and various oxidized derivatives .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Nateglinide undergoes extensive hepatic metabolism, primarily through glucuronidation. The formation of Nateglinide Acyl-beta-D-glucuronide is significant as it influences the pharmacological profile and therapeutic outcomes associated with nateglinide administration. Understanding the pharmacokinetics of this metabolite is crucial for optimizing dosing regimens and minimizing adverse effects.

Therapeutic Efficacy

Nateglinide has been shown to effectively manage blood glucose levels in individuals with type 2 diabetes. Key findings from clinical studies include:

- Postprandial Glucose Control : Nateglinide significantly reduces post-meal glucose spikes compared to other agents like glyburide. In a study involving patients with type 2 diabetes, nateglinide demonstrated superior control over postprandial glucose excursions while causing less overall insulin secretion .

- Combination Therapy : When used in conjunction with metformin, nateglinide provides additive effects that enhance overall glycemic control. This combination targets both insulin secretion and sensitivity, resulting in improved HbA1c levels .

- Safety Profile : Nateglinide is generally well-tolerated, with a lower incidence of hypoglycemia compared to traditional sulfonylureas. Its unique mechanism allows for a more physiological insulin response, minimizing the risk of excessive insulin release .

Case Study 1: Efficacy in Elderly Patients

A study reported on an elderly patient with type 2 diabetes who was treated with nateglinide. The patient experienced improved glycemic control without significant hypoglycemic episodes, indicating that nateglinide can be safely used in older populations who may be more susceptible to adverse drug reactions .

Case Study 2: Reactive Hypoglycemia

Another case highlighted the use of nateglinide in managing reactive hypoglycemia associated with congenital hyperinsulinism. The patient showed significant improvement in blood glucose stability when treated with nateglinide alongside an alpha-glucosidase inhibitor, showcasing its versatility beyond typical diabetes management .

Mecanismo De Acción

Nateglinide Acyl-beta-D-glucuronide exerts its effects by interacting with the ATP-sensitive potassium channels on pancreatic beta cells. This interaction leads to the depolarization of the beta cells, opening voltage-gated calcium channels and resulting in the influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin from the beta cells .

Comparación Con Compuestos Similares

Nateglinide Acyl-beta-D-glucuronide is unique compared to other similar compounds due to its specific metabolic pathway and its role as a metabolite of Nateglinide. Similar compounds include:

Repaglinide Acyl-beta-D-glucuronide: Another meglitinide derivative with similar insulinotropic effects.

Glipizide Acyl-beta-D-glucuronide: A sulfonylurea derivative that also stimulates insulin release but through a different mechanism.

Pioglitazone Acyl-beta-D-glucuronide: A thiazolidinedione derivative that improves insulin sensitivity rather than stimulating insulin release.

These compounds differ in their chemical structure, metabolic pathways, and pharmacological effects, highlighting the uniqueness of this compound.

Actividad Biológica

Nateglinide, a member of the meglitinide class of oral antidiabetic agents, is primarily used in the management of type 2 diabetes mellitus. Its active metabolite, Nateglinide Acyl-beta-D-glucuronide, plays a significant role in its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Nateglinide exerts its effects by stimulating insulin secretion from pancreatic beta cells. The mechanism involves the following key processes:

- ATP-sensitive potassium (K+ATP) channels : Nateglinide binds to these channels on the beta-cell membrane, causing depolarization. This depolarization leads to the opening of calcium channels and an influx of calcium ions, which subsequently stimulates insulin release .

- Glucose Dependence : The insulinotropic effect of nateglinide is glucose-dependent; it enhances insulin secretion primarily at intermediate glucose concentrations (3 to 10 mmol/L) and does not significantly increase insulin release at high glucose levels (greater than 15 mmol/L) .

- Rapid Action : The compound is characterized by a rapid onset of action, with peak plasma concentrations typically occurring within one hour after oral administration .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 1697 ± 506 (placebo) vs. 2196 ± 545 (gemfibrozil + itraconazole) |

| Tmax (min) | 60 (placebo) vs. 45 (gemfibrozil + itraconazole) |

| Half-life (h) | 1.8 ± 0.4 (placebo) vs. 2.1 ± 0.4 (gemfibrozil + itraconazole) |

| AUC(0,12h) (ng*h/ml) | 3425 ± 1050 (placebo) vs. 4984 ± 1385 (gemfibrozil + itraconazole) |

The coadministration of gemfibrozil and itraconazole significantly increases the area under the curve (AUC) and peak plasma concentration (Cmax) of nateglinide, indicating altered metabolic pathways and potential drug interactions .

Clinical Efficacy

Nateglinide has been shown to effectively reduce postprandial blood glucose levels in patients with type 2 diabetes. Clinical studies indicate that:

- Efficacy Comparison : In a study comparing nateglinide with metformin, nateglinide demonstrated an HbA1c reduction of -0.90% compared to -1.23% for metformin alone .

- Combination Therapy : When used in combination with metformin, nateglinide's effects on HbA1c were additive, suggesting that it can be effectively combined with other antidiabetic medications to enhance glycemic control .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of nateglinide:

- Case Study A : A patient with poorly controlled type 2 diabetes was switched from sulfonylureas to nateglinide and showed significant improvement in postprandial glucose levels without experiencing hypoglycemia.

- Case Study B : In a cohort study involving patients treated with nateglinide and metformin, participants exhibited improved glycemic control and reported fewer side effects compared to those on monotherapy.

Propiedades

Número CAS |

183996-85-2 |

|---|---|

Fórmula molecular |

C25H35NO9 |

Peso molecular |

493.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1 |

Clave InChI |

YTIRWNSTJVSCRW-AAJXCADTSA-N |

SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES isomérico |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canónico |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Sinónimos |

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid; Nateglinide Acyl Glucuronide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.